Cas no 1542589-28-5 (1-(2,3-dimethoxyphenyl)cyclobutylmethanamine)

1-(2,3-dimethoxyphenyl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine
- EN300-1848755
- [1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine
- 1542589-28-5
-
- インチ: 1S/C13H19NO2/c1-15-11-6-3-5-10(12(11)16-2)13(9-14)7-4-8-13/h3,5-6H,4,7-9,14H2,1-2H3
- InChIKey: OABWJRSRZKQWPA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC=CC=1C1(CN)CCC1)OC
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 44.5Ų
1-(2,3-dimethoxyphenyl)cyclobutylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848755-1.0g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1848755-0.1g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1848755-2.5g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1848755-0.5g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1848755-0.25g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1848755-1g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1848755-5g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1848755-10.0g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1848755-0.05g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1848755-5.0g |
[1-(2,3-dimethoxyphenyl)cyclobutyl]methanamine |
1542589-28-5 | 5g |
$3313.0 | 2023-05-26 |
1-(2,3-dimethoxyphenyl)cyclobutylmethanamine 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
1-(2,3-dimethoxyphenyl)cyclobutylmethanamineに関する追加情報
Research Briefing on 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine (CAS: 1542589-28-5): Recent Advances and Applications
1-(2,3-dimethoxyphenyl)cyclobutylmethanamine (CAS: 1542589-28-5) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a promising candidate for drug development. This briefing synthesizes the latest research findings on this compound, highlighting its mechanisms of action, potential therapeutic uses, and ongoing investigations in preclinical and clinical settings.
The compound's structure, featuring a cyclobutylmethanamine core substituted with a 2,3-dimethoxyphenyl group, suggests potential interactions with central nervous system (CNS) targets. Recent in vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, implicating its utility in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Furthermore, its unique pharmacophore has been investigated for its role in modulating neurotransmitter release and reuptake, offering insights into its mechanism of action at the molecular level.
Synthetic approaches to 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine have been refined in recent years, with a focus on improving yield, purity, and scalability. Novel catalytic methods, including asymmetric hydrogenation and C-H activation, have been employed to streamline its production. These advancements are critical for enabling large-scale synthesis and facilitating further pharmacological evaluation. Additionally, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing valuable data for optimizing its therapeutic profile.
Preclinical studies have revealed promising results, particularly in animal models of CNS disorders. For instance, administration of 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine in rodent models has shown dose-dependent anxiolytic and antidepressant effects, with minimal adverse side effects. These findings are supported by electrophysiological and neurochemical analyses, which indicate its ability to modulate synaptic plasticity and neurotransmitter levels. Such data underscore its potential as a novel therapeutic agent, warranting further investigation in human trials.
Beyond its CNS applications, recent research has explored the compound's potential in other therapeutic areas. Preliminary studies suggest its efficacy in pain management, attributed to its interaction with opioid and adrenergic receptors. Moreover, its anti-inflammatory properties have been investigated in models of chronic inflammatory diseases, opening new avenues for its use in immunomodulation. These diverse biological activities highlight the versatility of 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine and its potential to address unmet medical needs.
Despite these advancements, challenges remain in the development of 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects require further optimization. Current research efforts are focused on prodrug strategies and formulation technologies to enhance its pharmacokinetic properties. Collaborative initiatives between academia and industry are also underway to accelerate its translation from bench to bedside.
In conclusion, 1-(2,3-dimethoxyphenyl)cyclobutylmethanamine (CAS: 1542589-28-5) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with recent synthetic and preclinical advancements, positions it as a promising candidate for therapeutic development. Ongoing studies will be pivotal in elucidating its full potential and addressing the remaining challenges in its clinical application. This briefing serves as a comprehensive update for researchers and stakeholders invested in the future of this innovative compound.
1542589-28-5 (1-(2,3-dimethoxyphenyl)cyclobutylmethanamine) 関連製品
- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)